2,5-ditert-butyl-1H-indole

Descripción general

Descripción

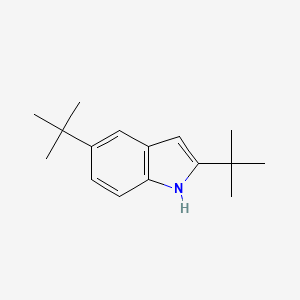

2,5-Ditert-butyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a fused ring system with a benzene ring and a pyrrole ring, substituted with two tert-butyl groups at the 2 and 5 positions.

Métodos De Preparación

The synthesis of 2,5-ditert-butyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses aryl hydrazines and ketones as starting materials. The reaction typically requires acidic conditions and can be carried out under reflux with methanesulfonic acid in methanol . Another method involves the Sonogashira reaction, where electron-rich dibromoanilines react with propargylic alcohols in the presence of palladium acetate, bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone .

Análisis De Reacciones Químicas

2,5-Ditert-butyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroindoles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Aplicaciones Científicas De Investigación

2,5-Ditert-butyl-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,5-ditert-butyl-1H-indole involves its interaction with various molecular targets. The indole ring system can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the tert-butyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and receptors .

Comparación Con Compuestos Similares

2,5-Ditert-butyl-1H-indole can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Actividad Biológica

2,5-Ditert-butyl-1H-indole is a synthetic organic compound belonging to the indole family, characterized by a fused ring system and two tert-butyl groups at the 2 and 5 positions. This compound has gained attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features:

- Indole Ring : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Tert-butyl Substituents : These groups enhance lipophilicity, potentially affecting the compound's interaction with biological membranes.

The biological activity of this compound is thought to involve several mechanisms:

- Molecular Interactions : The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

- Receptor Interaction : The lipophilic nature due to tert-butyl groups may facilitate interactions with membrane-bound receptors and proteins.

- Biochemical Pathways : Indole derivatives are known to affect various cellular processes, including cell signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that indole derivatives possess antimicrobial properties. For instance, studies have shown that related indole compounds exhibit significant activity against a range of bacterial strains. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Indole derivatives have been investigated for their potential anticancer effects. For example, some studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cell lines. Preliminary findings indicate moderate cytotoxicity against specific cancer cell lines, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation |

| Tryptophan | Precursor to serotonin | Neurotransmitter synthesis |

| Indole-3-carbinol | Anticancer | Modulates detoxification enzymes |

| This compound | Antimicrobial/anticancer | Apoptosis induction |

Case Studies and Research Findings

Several studies have explored the biological activities of related indoles:

- Antimalarial Activity : A study on bis-indole compounds demonstrated moderate antimalarial potency against Plasmodium falciparum, suggesting that structural modifications could enhance efficacy .

- Cytotoxicity Assays : In vitro assays have shown that certain indole derivatives exhibit cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents.

- Mechanistic Studies : Research has highlighted the role of indoles in influencing gene expression and cellular signaling pathways, which could explain their diverse biological activities .

Propiedades

IUPAC Name |

2,5-ditert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-15(2,3)12-7-8-13-11(9-12)10-14(17-13)16(4,5)6/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFPVCCYRUVHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289114 | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-46-2 | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.